molecular formula C24H32ClN5O2 B608118 Ipatasertib HCl CAS No. 1489263-16-2

Ipatasertib HCl

Cat. No.: B608118
CAS No.: 1489263-16-2
M. Wt: 458.0 g/mol
InChI Key: GRZXWCHAXNAUHY-NSISKUIASA-N
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Description

Ipatasertib Hydrochloride is a novel selective ATP-competitive small-molecule inhibitor of AKT, a key protein kinase involved in the PI3K-AKT-mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Ipatasertib Hydrochloride has shown promise in targeting cancers with activated AKT signaling, such as those with PTEN loss or PIK3CA mutations .

Preparation Methods

The synthesis of Ipatasertib Hydrochloride involves a late-stage convergent coupling of two challenging chiral components on a multikilogram scale. The first key component is a trans-substituted cyclopentylpyrimidine compound, which is derived from the enzymatic resolution of a simple triester starting material and an asymmetric reduction of the corresponding cyclopentylpyrimidine ketone substrate. The second key chiral component, a β2-amino acid, is produced using an asymmetric aminomethylation (Mannich) reaction. These two chiral intermediates are then coupled in a three-stage endgame process to complete the assembly of Ipatasertib, which is isolated as a stable mono-HCl salt .

Chemical Reactions Analysis

Ipatasertib Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: Ipatasertib Hydrochloride can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .

Scientific Research Applications

Ipatasertib Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the PI3K-AKT-mTOR signaling pathway and its role in various cellular processes.

    Biology: Researchers use Ipatasertib Hydrochloride to investigate the effects of AKT inhibition on cell growth, proliferation, and survival.

    Medicine: The compound is being tested in clinical trials for the treatment of various cancers, including triple-negative breast cancer and metastatic castration-resistant prostate cancer. .

    Industry: Ipatasertib Hydrochloride is being developed for commercial production as a therapeutic agent for cancer treatment.

Mechanism of Action

Ipatasertib Hydrochloride exerts its effects by selectively inhibiting AKT, a serine/threonine-protein kinase that plays a central role in the PI3K-AKT-mTOR signaling pathway. By inhibiting AKT, Ipatasertib Hydrochloride disrupts the downstream signaling that promotes cell growth, proliferation, and survival. This inhibition leads to reduced tumor growth and increased sensitivity to anticancer therapies .

Comparison with Similar Compounds

Ipatasertib Hydrochloride is unique among AKT inhibitors due to its selective targeting of active phosphorylated AKT (pAKT). Similar compounds include:

Properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025595
Record name Ipatasertib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001264-89-6, 1489263-16-2
Record name GDC 0068
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipatasertib [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipatasertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11743
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Record name Ipatasertib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
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Record name IPATASERTIB
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